molecular formula C10H21ClN2O B13541255 N-methyl-N-(propan-2-yl)piperidine-3-carboxamidehydrochloride

N-methyl-N-(propan-2-yl)piperidine-3-carboxamidehydrochloride

Cat. No.: B13541255
M. Wt: 220.74 g/mol
InChI Key: SFIZASJDEZUXEL-UHFFFAOYSA-N
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Description

N-methyl-N-(propan-2-yl)piperidine-3-carboxamide hydrochloride is a chemical compound with the molecular formula C10H20N2O·HCl. It is a derivative of piperidine, a six-membered heterocyclic amine, and is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a piperidine ring substituted with a methyl group, an isopropyl group, and a carboxamide group, making it a versatile molecule for research and industrial purposes.

Properties

Molecular Formula

C10H21ClN2O

Molecular Weight

220.74 g/mol

IUPAC Name

N-methyl-N-propan-2-ylpiperidine-3-carboxamide;hydrochloride

InChI

InChI=1S/C10H20N2O.ClH/c1-8(2)12(3)10(13)9-5-4-6-11-7-9;/h8-9,11H,4-7H2,1-3H3;1H

InChI Key

SFIZASJDEZUXEL-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)C(=O)C1CCCNC1.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(propan-2-yl)piperidine-3-carboxamide hydrochloride typically involves the following steps:

    Formation of Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.

    Substitution Reactions:

    Carboxamide Formation: The carboxamide group is introduced by reacting the piperidine derivative with appropriate carboxylic acid derivatives under suitable conditions.

Industrial Production Methods

Industrial production of N-methyl-N-(propan-2-yl)piperidine-3-carboxamide hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(propan-2-yl)piperidine-3-carboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced derivatives.

    Substitution: The compound can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Reaction Conditions: Reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methyl-N-(propan-2-yl)piperidine-3-carboxylic acid, while reduction may produce N-methyl-N-(propan-2-yl)piperidine-3-carboxamide.

Scientific Research Applications

N-methyl-N-(propan-2-yl)piperidine-3-carboxamide hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is used in biological studies to investigate its effects on cellular processes and pathways.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of N-methyl-N-(propan-2-yl)piperidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biological processes. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-N-(propan-2-yl)piperidine-4-carboxamide hydrochloride: This compound has a similar structure but with the carboxamide group at the 4-position instead of the 3-position.

    N-methyl-N-(propan-2-yl)piperidine-2-carboxamide hydrochloride: Another similar compound with the carboxamide group at the 2-position.

Uniqueness

N-methyl-N-(propan-2-yl)piperidine-3-carboxamide hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.

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